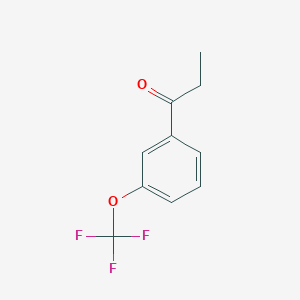

1-(3-Trifluoromethoxy-phenyl)-propan-1-one

Description

Contextualization within Medicinal Chemistry and Organic Synthesis

Ketones featuring aromatic rings substituted with a trifluoromethoxy (–OCF₃) group represent a class of molecules with substantial academic and industrial interest. The trifluoromethoxy group has garnered significant attention in drug design and materials science due to its unique electronic properties and metabolic stability. nist.govacs.org Unlike the more common trifluoromethyl (–CF₃) group, the –OCF₃ group is considered one of the most lipophilic substituents, a property that can enhance a molecule's ability to cross biological membranes. nist.gov This increased lipophilicity, combined with the group's strong electron-withdrawing nature and resistance to metabolic degradation, makes it a valuable functional group for modifying the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. nist.govprepchem.comsimsonpharma.com

The ketone functional group itself is a cornerstone of organic synthesis, serving as a versatile precursor and intermediate for a vast array of chemical transformations. sigmaaldrich.comyoutube.com Aromatic ketones, in particular, are key building blocks in the synthesis of numerous pharmaceuticals and agrochemicals. acs.orgyoutube.com The combination of a ketone with a trifluoromethoxy-substituted phenyl ring thus creates a molecular scaffold with a desirable set of properties for developing new chemical entities. These compounds are often investigated as intermediates in the synthesis of more complex molecules, where the ketone can be transformed into other functional groups or used to build larger molecular architectures. google.comnih.gov

Rationale for the Academic Investigation of 1-(3-Trifluoromethoxy-phenyl)-propan-1-one

The specific academic interest in This compound stems from its potential as a specialized building block in synthetic chemistry. While extensive research may focus on a final complex drug molecule, the synthesis and characterization of key intermediates like this are crucial for developing efficient and robust synthetic pathways. This compound serves as a trifluoromethoxylated analog to other phenylpropanones that are known intermediates in the synthesis of pharmaceuticals. For instance, the related compound 1-(3-trifluoromethyl-phenyl)-propan-2-one is a well-documented intermediate in the synthesis of the anorectic drug Fenfluramine. simsonpharma.comgoogle.com

The rationale for investigating This compound is based on the following points:

Introduction of the Trifluoromethoxy Moiety : It provides a direct route to incorporate the metabolically stable and highly lipophilic trifluoromethoxy-phenyl group into a larger target molecule.

Synthetic Versatility : The propanone side chain offers a reactive handle for various chemical modifications. The ketone can undergo reduction to an alcohol, reductive amination to form amines, or serve as a point for carbon-carbon bond formation.

Exploration of Structure-Activity Relationships (SAR) : By synthesizing derivatives from this ketone, medicinal chemists can systematically explore how the trifluoromethoxy group at the meta-position influences biological activity compared to other substituents or substitution patterns.

A common and industrially scalable method for the synthesis of such aromatic ketones is the Friedel-Crafts acylation. youtube.comnih.gov This reaction would typically involve the acylation of a trifluoromethoxy-substituted benzene (B151609) derivative, such as 1-bromo-3-(trifluoromethoxy)benzene, with an acylating agent like propionyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst. youtube.comnih.gov

Overview of Research Methodologies and Theoretical Frameworks Applied to Analogous Structures

The characterization and study of aromatic ketones like This compound rely on a combination of established experimental and theoretical techniques.

Experimental Methodologies:

Spectroscopic Analysis : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR) is fundamental for elucidating the molecular structure. Infrared (IR) spectroscopy is used to confirm the presence of key functional groups, particularly the characteristic carbonyl (C=O) stretch of the ketone. youtube.com Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. nist.gov

Chromatographic Techniques : Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of the synthesized compound and for monitoring the progress of reactions involving it. google.com

Crystallographic Analysis : If the compound can be crystallized, X-ray crystallography provides definitive proof of its three-dimensional structure and intermolecular interactions in the solid state.

Theoretical Frameworks:

Density Functional Theory (DFT) : Computational methods, particularly DFT, are widely used to study the properties of analogous molecules. nih.gov These calculations can predict molecular geometries, vibrational frequencies (for comparison with IR spectra), and electronic properties such as electrostatic potential maps. nih.gov This provides insight into the molecule's reactivity and how the electron-withdrawing trifluoromethoxy group influences the electron distribution in the aromatic ring and the reactivity of the ketone.

Hirshfeld Surface Analysis : For crystalline materials, this computational tool is used to analyze and visualize intermolecular interactions, quantifying the contributions of different types of atomic contacts to the crystal packing. evitachem.com

These methodologies provide a comprehensive understanding of the chemical and physical properties of This compound , underpinning its use as a building block in further synthetic applications.

Data Tables

Table 1: Compound Names Mentioned in this Article

| Compound Name | Chemical Structure | Role/Context |

| This compound | C₁₀H₉F₃O | Primary subject of this article |

| 1-(3-Trifluoromethyl-phenyl)-propan-2-one | C₁₀H₉F₃O | Intermediate for Fenfluramine synthesis simsonpharma.comgoogle.com |

| Fenfluramine | C₁₂H₁₆F₃N | Anorectic drug google.com |

| 1-Bromo-3-(trifluoromethoxy)benzene | C₇H₄BrF₃O | Potential starting material for synthesis |

| Propionyl chloride | C₃H₅ClO | Acylating agent for Friedel-Crafts reaction youtube.com |

Table 2: Key Physicochemical Properties of the Trifluoromethoxy Group

| Property | Description | Significance in Medicinal Chemistry |

| Lipophilicity (Hansch π parameter) | High (+1.04) nist.gov | Enhances membrane permeability and bioavailability. |

| Electronic Effect | Strongly electron-withdrawing | Modulates pKa and binding interactions. simsonpharma.com |

| Metabolic Stability | High resistance to enzymatic degradation | Increases drug half-life by blocking metabolic hotspots. nist.gov |

| Hydrogen Bond Acceptance | Weak | Reduced interaction with metabolic enzymes. nist.gov |

Properties

IUPAC Name |

1-[3-(trifluoromethoxy)phenyl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-9(14)7-4-3-5-8(6-7)15-10(11,12)13/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUZBAKDAOANLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways for 1 3 Trifluoromethoxy Phenyl Propan 1 One

Retrosynthetic Analysis and Design Considerations for the Core Structure

Retrosynthetic analysis is a technique used to plan an organic synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comias.ac.inamazonaws.comquizlet.com For 1-(3-trifluoromethoxy-phenyl)-propan-1-one, several logical disconnections can be envisioned, leading to different synthetic strategies.

The most apparent disconnection is at the C-C bond between the carbonyl carbon and the aromatic ring (Disconnection A). This approach suggests an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation, where 3-(trifluoromethoxy)benzene is reacted with an appropriate propanoyl electrophile.

A second strategy involves disconnecting the C-C bond alpha to the carbonyl group (Disconnection B). This retrosynthetic step points towards the synthesis from a precursor alcohol, 1-(3-trifluoromethoxy-phenyl)-propan-1-ol, which can be oxidized to the desired ketone.

A third possibility (Disconnection C) involves the formation of the aryl-carbonyl bond through a palladium-catalyzed cross-coupling reaction, which would utilize a derivative of 3-(trifluoromethoxy)benzene and a propanoyl source.

Key Design Considerations:

Regioselectivity: The trifluoromethoxy (-OCF₃) group is a meta-directing deactivator for electrophilic aromatic substitution. This inherent directing effect is a crucial consideration for the Friedel-Crafts acylation approach.

Functional Group Compatibility: The chosen synthetic route must be compatible with the trifluoromethoxy group, which is generally stable under many reaction conditions but can be sensitive to harsh reagents.

Availability of Starting Materials: The feasibility of a synthetic route is also dependent on the commercial availability and cost of the starting materials.

| Disconnection | Proposed Reaction | Key Precursors |

| A (Aryl-CO Bond) | Friedel-Crafts Acylation | 3-(Trifluoromethoxy)benzene, Propanoyl chloride/anhydride (B1165640) |

| B (α C-C Bond) | Oxidation | 1-(3-Trifluoromethoxy-phenyl)-propan-1-ol |

| C (Aryl-CO Bond) | Palladium-Catalyzed Cross-Coupling | 3-(Trifluoromethoxy)phenylboronic acid, Propanoyl chloride |

Exploration of Established Ketone Synthesis Protocols

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. wikipedia.orgchemguide.co.uk This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgchemguide.co.uk

In the synthesis of this compound, 3-(trifluoromethoxy)benzene would be reacted with propanoyl chloride or propanoic anhydride. The trifluoromethoxy group deactivates the aromatic ring towards electrophilic substitution, but it directs incoming electrophiles to the meta position, leading to the desired 1,3-substitution pattern.

Reaction Scheme: 3-(Trifluoromethoxy)benzene + Propanoyl Chloride --(AlCl₃)--> this compound

A key advantage of Friedel-Crafts acylation is that the acyl group is deactivating, which prevents polyacylation—a common issue in Friedel-Crafts alkylation. libretexts.orglibretexts.org However, the reaction often requires stoichiometric amounts of the Lewis acid catalyst because the product ketone can form a complex with it. wikipedia.org

Modern synthetic chemistry has seen the emergence of palladium-catalyzed cross-coupling reactions as powerful alternatives to traditional methods for C-C bond formation. mdpi.comnih.gov These reactions offer milder conditions and greater functional group tolerance. For the synthesis of aryl ketones, methodologies like the Suzuki-Miyaura or Stille coupling can be adapted.

One such approach involves the coupling of an organoboron compound, such as 3-(trifluoromethoxy)phenylboronic acid, with an acyl chloride in the presence of a palladium catalyst. organic-chemistry.org The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination to yield the ketone product. organic-chemistry.org

Potential Reaction Scheme: 3-(Trifluoromethoxy)phenylboronic acid + Propanoyl Chloride --(Pd catalyst, Base)--> this compound

These palladium-catalyzed methods can be advantageous when the substrate is sensitive to the harsh conditions of Friedel-Crafts reactions. The development of new ligands and catalysts continues to expand the scope and efficiency of these transformations. acs.org

The oxidation of secondary alcohols to ketones is a fundamental and highly reliable transformation in organic synthesis. chemguide.co.ukchemistryviews.orgwikipedia.org This route requires the prior synthesis of the precursor alcohol, 1-(3-trifluoromethoxy-phenyl)-propan-1-ol. This alcohol can be prepared via the Grignard reaction between 3-(trifluoromethoxy)phenylmagnesium bromide and propanal.

Once the secondary alcohol is obtained, a variety of oxidizing agents can be employed to convert it to the corresponding ketone. chemistryviews.orglibretexts.org The choice of oxidant depends on factors such as the scale of the reaction, the presence of other sensitive functional groups, and desired reaction conditions.

| Oxidizing Agent | Typical Conditions | Notes |

| Chromic Acid (Jones Reagent) | H₂CrO₄ in acetone | Strong oxidant, not suitable for sensitive substrates. libretexts.org |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | Milder than chromic acid, often used for sensitive alcohols. libretexts.org |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂ | Mild conditions, high yields, but the reagent is expensive. wikipedia.org |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Mild, avoids heavy metals, but requires low temperatures. |

Development of Novel or Optimized Synthetic Routes for Improved Yield and Selectivity

While traditional methods are effective, research continues to focus on developing more efficient, sustainable, and selective synthetic routes. For the synthesis of related aryl ketones, novel methods have been reported that could potentially be adapted for this compound.

One such approach, described in a patent for the synthesis of 1-(3-trifluoromethyl)phenyl-propan-2-one, involves the diazotization of 3-trifluoromethylaniline followed by a copper-catalyzed coupling reaction with isopropenyl acetate. epo.orggoogle.com This suggests a potential route starting from 3-(trifluoromethoxy)aniline.

Potential Novel Route:

Diazotization: 3-(Trifluoromethoxy)aniline is treated with sodium nitrite and a strong acid to form a diazonium salt.

Coupling: The diazonium salt is then reacted with a suitable propene derivative in the presence of a copper catalyst.

Optimization of existing protocols is also a key area of research. This can include the use of microwave-assisted synthesis to reduce reaction times, the development of recyclable catalysts, or the use of greener solvents. nih.gov

Synthesis of Structural Analogues and Derivatives of this compound for Structure-Activity Relationship Studies

The synthesis of structural analogues is crucial for understanding structure-activity relationships (SAR) in medicinal chemistry and materials science. By systematically modifying the structure of this compound, researchers can probe the effects of different substituents on the molecule's properties.

Modifications to the Aromatic Ring:

Positional Isomers: The trifluoromethoxy group can be moved to the ortho or para positions to investigate the impact of its location on activity.

Different Substituents: The trifluoromethoxy group can be replaced with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the aromatic ring.

Modifications to the Acyl Chain:

Chain Length: The propyl chain can be shortened or lengthened to explore the effect of steric bulk and lipophilicity.

Branching: Introducing branching into the acyl chain can provide insights into the steric requirements of a potential biological target.

The synthetic methods described in the preceding sections can be readily adapted to produce a library of such analogues. For example, a variety of substituted benzenes can be used in Friedel-Crafts acylations, or different acyl chlorides can be employed in palladium-catalyzed cross-coupling reactions. The synthesis of related structures like 1,3-diphenyl-3-(phenylthio)propan-1-ones has been reported, demonstrating the feasibility of creating diverse derivatives. nih.govresearchgate.net

Modifications on the Propyl Chain

The propyl chain of this compound offers several sites for chemical modification, allowing for the synthesis of a variety of derivatives. Common reactions targeting the propyl chain of similar propiophenone (B1677668) structures include alpha-halogenation, oxidation, and reduction.

Alpha-Halogenation: The carbon atom alpha to the carbonyl group is susceptible to halogenation under appropriate conditions. For instance, reaction with bromine in a suitable solvent can introduce a bromine atom at this position. This halogenated intermediate can then serve as a precursor for further nucleophilic substitution reactions.

Oxidation and Reduction: The ketone functional group can be reduced to a secondary alcohol, 1-(3-(trifluoromethoxy)phenyl)propan-1-ol, using reducing agents like sodium borohydride. Conversely, oxidation reactions can be employed on derivatives of the propyl chain to introduce new functionalities.

Condensation Reactions: The alpha-protons of the ketone are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, such as the aldol condensation, to form carbon-carbon bonds and extend the carbon skeleton.

| Modification | Reagents and Conditions | Product Type |

| Alpha-Bromination | Br2, acetic acid | α-Bromo ketone |

| Reduction | NaBH4, methanol (B129727) | Secondary alcohol |

| Aldol Condensation | Base (e.g., NaOH), Aldehyde/Ketone | β-Hydroxy ketone |

Substituent Variations on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution reactions. The trifluoromethoxy group is a deactivating but ortho-, para-directing substituent. However, the presence of the meta-directing propanoyl group complicates the regioselectivity of these reactions.

Nitration: The introduction of a nitro group onto the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. The position of nitration will be influenced by the directing effects of both the trifluoromethoxy and propanoyl groups.

Halogenation: Halogen atoms, such as chlorine or bromine, can be introduced onto the phenyl ring using a Lewis acid catalyst. The regiochemical outcome of the reaction will depend on the specific halogenating agent and reaction conditions.

Friedel-Crafts Reactions: Further acylation or alkylation of the phenyl ring is generally difficult due to the presence of the deactivating trifluoromethoxy and propanoyl groups.

| Substitution | Reagents and Conditions | Potential Product(s) |

| Nitration | HNO3, H2SO4 | Nitro-substituted phenylpropanone |

| Bromination | Br2, FeBr3 | Bromo-substituted phenylpropanone |

Advanced Spectroscopic and Analytical Characterization Techniques for 1 3 Trifluoromethoxy Phenyl Propan 1 One

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the confident verification of its elemental composition. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically to within a few parts per million (ppm).

For 1-(3-Trifluoromethoxy-phenyl)-propan-1-one, with a chemical formula of C10H9F3O2, the expected monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a benchmark against which the experimentally determined mass is compared. A close correlation between the experimental and theoretical values provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass. For instance, while direct HRMS data for this specific compound is not widely published, analysis of analogous structures demonstrates the power of this technique. rsc.org

Table 1: Theoretical vs. Expected Experimental HRMS Data

| Parameter | Value |

| Molecular Formula | C10H9F3O2 |

| Calculated Monoisotopic Mass | 218.0555 g/mol |

| Expected Experimental Mass (m/z) | ~218.0555 ± 0.0005 |

| Ionization Mode | Electrospray Ionization (ESI) or Electron Ionization (EI) |

The choice of ionization technique, such as Electrospray Ionization (ESI) for forming protonated molecules [M+H]+ or Electron Ionization (EI) for generating molecular ions [M]+•, will influence the exact m/z value observed. rsc.org The high accuracy of HRMS is indispensable for confirming the elemental composition before proceeding with more detailed structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F in this case—NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the propanone side chain.

Aromatic Region (δ 7.0-8.0 ppm): The trifluoromethoxy group and the acyl group on the benzene (B151609) ring will influence the chemical shifts of the four aromatic protons. chemicalbook.com The substitution pattern (meta) will lead to a complex splitting pattern, likely consisting of multiplets.

Aliphatic Region (δ 1.0-3.0 ppm): The ethyl group of the propanone side chain will exhibit a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH2-) adjacent to the carbonyl group are expected to appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH3) will appear as a triplet, coupled to the adjacent methylene protons. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.2 - 7.9 | Multiplet | 4H |

| -CH2- | ~2.9 - 3.1 | Quartet | 2H |

| -CH3 | ~1.1 - 1.3 | Triplet | 3H |

¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Carbonyl Carbon (δ > 190 ppm): The ketone carbonyl carbon is highly deshielded and will appear at a very downfield chemical shift, typically around 200 ppm. researchgate.net

Aromatic Carbons (δ 110-150 ppm): The spectrum will show six distinct signals for the aromatic carbons. The carbon atom attached to the electron-withdrawing trifluoromethoxy group will be significantly affected, as will the carbon attached to the propanone group. chemicalbook.com

Aliphatic Carbons (δ 0-40 ppm): The methylene (-CH2-) and methyl (-CH3) carbons of the ethyl group will appear in the upfield region of the spectrum. docbrown.info

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~198 - 201 |

| Aromatic C-OCF3 | ~148 - 150 (quartet, JCF) |

| Aromatic C-C=O | ~136 - 138 |

| Aromatic C-H | ~115 - 130 |

| -CF3 | ~120 (quartet, JCF) |

| -CH2- | ~30 - 35 |

| -CH3 | ~8 - 12 |

Given the presence of a trifluoromethoxy (-OCF3) group, ¹⁹F NMR is an essential characterization technique. ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive for NMR experiments. wikipedia.org The chemical shift of the fluorine atoms provides direct information about their electronic environment. For a trifluoromethoxy group on an aromatic ring, a single sharp signal is expected, as the three fluorine atoms are chemically equivalent. rsc.org The chemical shift is typically in the range of -58 to -65 ppm relative to a CFCl3 standard. colorado.edu

Table 4: Predicted ¹⁹F NMR Chemical Shift

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCF3 | ~ -59 to -62 | Singlet |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a cross-peak between the methylene quartet and the methyl triplet would confirm the ethyl group structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal in the aliphatic chain and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations would include those from the methylene protons to the carbonyl carbon and the aromatic carbons, and from the aromatic protons to adjacent aromatic carbons, thus confirming the placement of the propanone group on the phenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of the bonds within the molecule.

For this compound, the IR spectrum would be dominated by several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹, which is characteristic of an aryl ketone. mdpi.com

C-F Stretch: Strong absorptions corresponding to the C-F bonds of the trifluoromethoxy group are expected in the range of 1100-1300 cm⁻¹. mdpi.com

C-O Stretch: The ether linkage of the trifluoromethoxy group will also show a characteristic stretching vibration.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

Aliphatic C-H Stretches: Absorptions just below 3000 cm⁻¹ will correspond to the C-H bonds of the ethyl group.

Table 5: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Aryl Ketone) | ~1690 | Strong |

| C-F (Trifluoromethoxy) | ~1100 - 1300 | Strong, Multiple Bands |

| Aromatic C=C | ~1450 - 1600 | Medium to Weak |

| Aliphatic C-H | ~2850 - 2990 | Medium |

By integrating the data from these complementary spectroscopic techniques, a complete and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for any further chemical or biological studies.

X-ray Crystallography for Definitive Solid-State Structural Elucidation of Crystalline Forms or Co-crystals

X-ray crystallography stands as the gold standard for the unequivocal determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the molecular connectivity and stereochemistry. Furthermore, it reveals details about the packing of molecules within the crystal lattice, including intermolecular interactions such as hydrogen bonding and van der Waals forces.

For this compound, obtaining single crystals of suitable quality would be a prerequisite for analysis by X-ray diffraction. The process would involve dissolving the compound in an appropriate solvent or solvent system and allowing for slow evaporation or cooling to promote the growth of well-ordered crystals.

Once suitable crystals are obtained, they are mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected on a detector. The analysis of the positions and intensities of these diffracted beams allows for the calculation of the electron density map of the repeating unit in the crystal, known as the unit cell. From this map, the positions of the individual atoms can be determined, leading to the complete elucidation of the crystal structure.

In the context of this compound, X-ray crystallography could definitively confirm the substitution pattern on the phenyl ring and the conformation of the propan-1-one side chain.

Additionally, the formation of co-crystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, could be investigated. Co-crystallization of this compound with other molecules, known as co-formers, could potentially modify its physicochemical properties. X-ray crystallography would be essential in characterizing the structure of any such co-crystals, revealing the specific intermolecular interactions between the compound and the co-former.

As of the current body of scientific literature, specific X-ray crystallographic data for this compound, including its crystal structure or any co-crystals, has not been publicly reported. Therefore, no data tables of crystallographic parameters can be presented at this time.

Chromatographic Purity Assessment and Isolation Techniques

Chromatography is an indispensable tool for the separation, identification, and quantification of components within a mixture. For the synthesis of this compound, chromatographic techniques are crucial for assessing the purity of the final product and for isolating it from any unreacted starting materials, by-products, or other impurities.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds. A typical HPLC method for this compound would likely employ a reverse-phase column, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. A UV detector would be suitable for detection, as the phenyl ring and carbonyl group of the target molecule are chromophores that absorb UV light. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. For this compound, a GC method would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation occurs based on the compound's boiling point and its interactions with the stationary phase coating the column. GC-MS has the added advantage of providing mass spectral data for the main peak and any impurities, which can aid in their identification.

For the isolation and purification of this compound on a larger scale, preparative chromatography techniques would be employed. Preparative HPLC uses larger columns and higher flow rates to separate and collect larger quantities of the purified compound. Column chromatography, a simpler and more traditional technique using a stationary phase like silica (B1680970) gel and a solvent system as the mobile phase, is also a common method for purification in a research laboratory setting. The choice of the solvent system is critical to achieve effective separation.

In Vitro Biological Evaluation and Mechanistic Investigations of 1 3 Trifluoromethoxy Phenyl Propan 1 One

Identification and Characterization of Putative Pharmacological Targets

No publicly available data exists from receptor binding assays, enzyme activity profiling, or transporter interaction studies for 1-(3-Trifluoromethoxy-phenyl)-propan-1-one.

Receptor Binding Assays and Ligand Displacement Studies (e.g., G-protein Coupled Receptors, Ion Channels)

No studies detailing the affinity or binding of this compound to any G-protein coupled receptors or ion channels were identified.

Enzyme Activity Profiling and Inhibition Kinetics (e.g., Kinases, Proteases, Esterases)

There is no available information on the inhibitory or modulatory effects of this compound on kinases, proteases, esterases, or any other enzymes.

Transporter Interaction Studies

No data from in vitro studies evaluating the interaction of this compound with drug transporters were found.

Cellular Pathway Modulation and Signal Transduction Analysis

No research has been published detailing the effects of this compound on cellular pathways or signal transduction.

Gene Expression Profiling (e.g., qPCR, RNA-Seq) in Cultured Cells

No data from gene expression profiling studies, such as qPCR or RNA-Seq, in cells treated with this compound are available.

Protein Expression and Phosphorylation Studies (e.g., Western Blot, ELISA)

There are no published results from protein expression or phosphorylation studies, such as Western Blot or ELISA, to determine the cellular effects of this compound.

Reporter Gene Assays for Pathway Activation or Inhibition

The activation or inhibition of specific cellular signaling pathways by this compound can be effectively quantified using reporter gene assays. thermofisher.com These assays are instrumental in determining the compound's influence on transcription factor activity and the subsequent expression of target genes. thermofisher.com A typical reporter system involves introducing a plasmid into a cell line, where the plasmid contains a specific promoter or response element linked to a reporter gene, such as luciferase or β-galactosidase. thermofisher.comyoutube.com The expression of this reporter gene serves as a surrogate for the activity of the signaling pathway under investigation. thermofisher.com

For instance, to investigate the potential anti-inflammatory activity of this compound, a reporter gene assay for the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway could be employed. In such a setup, cells would be transfected with a construct containing NF-κB response elements driving the expression of luciferase. Upon stimulation with an inflammatory agent like TNF-α, the NF-κB pathway is activated, leading to the production of luciferase. The addition of this compound at varying concentrations would allow for the quantification of its inhibitory effect on this pathway by measuring the reduction in luminescence.

Conversely, to assess if the compound activates a particular pathway, such as a nuclear receptor signaling pathway, cells would be treated with the compound, and the subsequent increase in reporter gene expression would be measured. The results from such assays provide crucial insights into the compound's mechanism of action at the cellular level. youtube.com

A hypothetical data table for an NF-κB reporter gene assay is presented below:

| Concentration of this compound (µM) | Luciferase Activity (Relative Light Units) | Percent Inhibition of NF-κB Pathway |

| 0 (Control) | 1000 | 0% |

| 1 | 850 | 15% |

| 10 | 550 | 45% |

| 50 | 250 | 75% |

| 100 | 120 | 88% |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be developed to predict their potency and selectivity, thereby guiding the design of new, more effective analogs.

The development of a QSAR model would involve synthesizing a library of derivatives with modifications at various positions of the molecule and evaluating their biological activity in a relevant assay. A range of physicochemical descriptors for each molecule would then be calculated, including electronic properties (e.g., Hammett constants), steric parameters (e.g., molar refractivity), and lipophilicity (e.g., logP). Statistical methods such as multiple linear regression or partial least squares would be used to generate an equation that correlates these descriptors with the observed biological activity. A hypothetical QSAR equation might look like:

log(1/IC50) = 0.5 * logP - 1.2 * σ + 0.8 * Es + 2.5

Where IC50 is the half-maximal inhibitory concentration, logP represents lipophilicity, σ is the electronic parameter, and Es is the steric parameter. Such a model would be validated using internal and external sets of compounds to ensure its predictive power.

Impact of Aromatic Substituents on Biological Potency and Selectivity

The nature and position of substituents on the phenyl ring of this compound are expected to have a profound impact on its biological activity. The trifluoromethoxy group at the meta-position is a key feature, known to enhance lipophilicity and metabolic stability. evitachem.comevitachem.com

SAR studies would systematically explore the effect of replacing the trifluoromethoxy group with other electron-withdrawing or electron-donating groups. For example, replacing it with a trifluoromethyl group might alter the electronic distribution and hydrogen bonding capacity of the molecule. The introduction of additional substituents on the aromatic ring could also modulate activity. For instance, adding a small alkyl group could enhance van der Waals interactions with a target protein, potentially increasing potency. The position of these substituents is also critical; moving the trifluoromethoxy group from the meta- to the ortho- or para-position would likely result in significant changes in biological activity due to altered steric and electronic profiles.

A hypothetical SAR table is presented below:

| Derivative | R1 (Position 3) | R2 (Position 4) | IC50 (µM) |

| This compound | -OCF3 | -H | 10 |

| 1-(4-Trifluoromethoxy-phenyl)-propan-1-one | -H | -OCF3 | 25 |

| 1-(3-Trifluoromethyl-phenyl)-propan-1-one | -CF3 | -H | 15 |

| 1-(3-Chloro-phenyl)-propan-1-one | -Cl | -H | 50 |

| 1-(3-Methoxy-phenyl)-propan-1-one | -OCH3 | -H | >100 |

Influence of Ketone and Alkyl Chain Modifications on Pharmacological Activity

Modifications to the propan-1-one side chain of this compound would also be a key aspect of SAR studies. The ketone group is a potential site for hydrogen bonding and metabolic transformation. Reducing the ketone to a hydroxyl group would create a chiral center and could alter the compound's interaction with its biological target.

Lengthening or shortening the alkyl chain could affect the compound's lipophilicity and its ability to fit into a binding pocket. For example, changing the propyl chain to an ethyl or butyl chain would likely influence the compound's pharmacokinetic and pharmacodynamic properties. Branching of the alkyl chain could introduce steric hindrance, which might enhance selectivity for a particular target.

A hypothetical SAR table for side-chain modifications is presented below:

| Derivative Name | Side Chain | IC50 (µM) |

| This compound | -C(=O)CH2CH3 | 10 |

| 1-(3-Trifluoromethoxy-phenyl)-ethan-1-one | -C(=O)CH3 | 18 |

| 1-(3-Trifluoromethoxy-phenyl)-butan-1-one | -C(=O)CH2CH2CH3 | 8 |

| 1-(3-Trifluoromethoxy-phenyl)-propan-1-ol | -CH(OH)CH2CH3 | 45 |

In Vitro Metabolic Transformations and Biotransformation Pathways of 1 3 Trifluoromethoxy Phenyl Propan 1 One

Microsomal Stability and Hepatic Biotransformation in Isolated Systems

There is no publicly available information regarding the microsomal stability of 1-(3-trifluoromethoxy-phenyl)-propan-1-one. Studies using isolated systems such as liver microsomes or hepatocytes, which are standard for determining a compound's metabolic clearance, have not been found for this specific molecule. evotec.comnih.gov Therefore, data on its intrinsic clearance (CLint) and half-life in these systems are not available.

Investigation of Cytochrome P450 (CYP) Isoform Involvement

The specific cytochrome P450 (CYP) isoforms responsible for the metabolism of this compound have not been identified in any available research.

CYP Reaction Phenotyping Studies Using Recombinant Human CYPs

There are no published CYP reaction phenotyping studies for this compound. enamine.netnih.govnih.govevotec.com Such studies, which utilize recombinant human CYP enzymes to pinpoint which isoforms are involved in a compound's metabolism, are a critical step in predicting potential drug-drug interactions. researchgate.net

Assessment of CYP Inhibition and Induction Potential (In Vitro)

Information regarding the potential of this compound to inhibit or induce CYP enzymes is not available. In vitro assays to determine the half-maximal inhibitory concentration (IC50) or the induction potential are standard in drug development to assess the risk of altering the metabolism of co-administered drugs. nih.govsolvobiotech.comnih.gov

Characterization of Non-CYP Mediated Metabolism

There is a lack of data on the involvement of non-CYP enzymes in the metabolism of this compound. Metabolic pathways such as glucuronidation (mediated by UGTs), sulfation (mediated by SULTs), or reduction by reductases are important alternative routes of biotransformation for many compounds. evotec.comnih.gov However, no studies have investigated these pathways for the specified molecule.

Bioactivation Pathway Assessment (In Vitro)

No in vitro studies assessing the potential for this compound to form reactive metabolites have been found in the public domain. Bioactivation studies are essential for identifying any potential for the compound to cause idiosyncratic drug-induced toxicity. nih.govnih.gov

Computational Chemistry and Molecular Modeling Applications for 1 3 Trifluoromethoxy Phenyl Propan 1 One

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of a molecule. nih.gov These calculations provide a fundamental understanding of molecular stability, reactivity, and intermolecular interactions. acs.org For 1-(3-Trifluoromethoxy-phenyl)-propan-1-one, methods like Density Functional Theory (DFT) can be used to model its electronic characteristics with high accuracy. utah.edu

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich trifluoromethoxy-phenyl ring system, which can donate electrons in a reaction. Conversely, the LUMO is likely centered on the propan-1-one moiety, particularly the electrophilic carbonyl carbon, which can accept electrons. youtube.comnih.gov An analysis would involve calculating the energies of these orbitals and mapping their spatial distribution across the molecule.

Illustrative Frontier Molecular Orbital Data for this compound:

| Parameter | Calculated Value (eV) | Implication |

| HOMO Energy | -7.25 | Represents the molecule's capacity to donate electrons (ionization potential). |

| LUMO Energy | -1.15 | Represents the molecule's capacity to accept electrons (electron affinity). |

| HOMO-LUMO Gap (ΔE) | 6.10 | A significant gap suggests high kinetic stability and lower overall reactivity. researchgate.net |

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential Surface (ESP) is a visual representation of the charge distribution around a molecule. rsc.org It is mapped onto the molecule's electron density surface, with colors indicating different potential values: red typically signifies regions of negative potential (electron-rich), blue indicates positive potential (electron-poor), and green represents neutral potential. capes.gov.br ESP analysis is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic attractions, which are crucial for molecular recognition and binding to a biological target. rsc.orgsubstack.com

In the case of this compound, an ESP analysis would likely reveal a region of high negative potential around the carbonyl oxygen of the propan-1-one group, making it a potential hydrogen bond acceptor. The trifluoromethoxy group, due to the high electronegativity of the fluorine atoms, would create a region of positive potential, influencing its interaction with its environment. The aromatic ring itself would present a complex surface with regions of both negative (the π-system) and slightly positive (the hydrogen atoms) potential.

Illustrative ESP Analysis Findings for this compound:

| Molecular Region | Predicted Electrostatic Potential | Potential Interaction Type |

| Carbonyl Oxygen | Strong Negative (Red) | Hydrogen Bond Acceptor |

| Trifluoromethoxy Group (Fluorine atoms) | Strong Negative (Red) | Halogen Bonding, Dipole Interactions |

| Phenyl Ring Hydrogens | Slight Positive (Blue/Green) | Weak van der Waals Interactions |

| Phenyl Ring (π-face) | Negative (Yellow/Orange) | π-π Stacking, Cation-π Interactions |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein. youtube.com This method is a cornerstone of structure-based drug design, helping to identify and optimize potential drug candidates. steeronresearch.com

Receptor-Based Docking into Protein Active Sites

Receptor-based docking involves placing the 3D structure of a ligand, such as this compound, into the binding site of a protein whose structure has been experimentally determined (e.g., via X-ray crystallography). nih.gov A scoring function is then used to estimate the binding energy, with lower values indicating a more favorable interaction. nih.gov This process can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. seaninstitute.or.id For instance, the ketone group of the compound could form hydrogen bonds with amino acid residues like serine or tyrosine in a kinase active site, a common target for inhibitors. nih.gov

Illustrative Docking Results into a Hypothetical Kinase Active Site:

| Parameter | Value | Description |

| Binding Energy (kcal/mol) | -8.5 | A strong negative value suggests a stable binding interaction. nih.gov |

| Inhibition Constant (Ki) (nM) | 150 | A lower Ki value indicates a higher predicted inhibitory potency. nih.gov |

| Key Hydrogen Bonds | Carbonyl Oxygen with Serine-244; Trifluoromethoxy Oxygen with Lysine-89 | Specific interactions that anchor the ligand in the binding pocket. |

| Hydrophobic Interactions | Phenyl ring with Leucine-17, Valine-35, Alanine-55 | Non-polar interactions contributing to overall binding affinity. |

Ligand-Based Pharmacophore Modeling

When the 3D structure of the target protein is unknown, ligand-based pharmacophore modeling can be used. mdpi.com This method involves analyzing a set of known active molecules to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. nih.gov This "pharmacophore model" can then be used as a 3D query to screen large databases for new compounds that possess these features. For this compound, a pharmacophore model could be built based on its key features: an aromatic ring, a hydrogen bond acceptor (the carbonyl oxygen), and a hydrophobic region (the ethyl group and trifluoromethoxy group).

Illustrative Pharmacophore Model Features for a Class of Inhibitors Including this compound:

| Pharmacophore Feature | Corresponding Moiety | Role in Binding |

| Aromatic Ring (AR) | Phenyl group | π-π stacking or hydrophobic interactions. |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen | Forms hydrogen bonds with donor residues in the target. |

| Hydrophobic Group (HY) | Ethyl group | Occupies a hydrophobic pocket in the binding site. |

| Hydrophobic/Halogen Bond Donor | Trifluoromethoxy group | Provides additional hydrophobic or specific halogen bond interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations calculate the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility, conformational changes, and stability of the ligand-protein complex in a simulated physiological environment. nih.govyoutube.com

Conformational Analysis

Conformational analysis using MD simulations explores the different spatial arrangements (conformations) that this compound and its target protein can adopt. scilit.com Ligand and protein flexibility are crucial for binding. nih.gov MD simulations can reveal how the ligand adjusts its conformation to fit optimally within the binding site and how the protein itself may change shape upon ligand binding (a phenomenon known as induced fit). nih.govbohrium.com Analysis of the simulation trajectory can identify the most stable and frequently occurring conformations of the bound ligand.

Binding Stability

MD simulations are a powerful tool for assessing the stability of a docked pose. nih.gov By running a simulation for a significant period (nanoseconds to microseconds), researchers can observe whether the ligand remains securely in the binding pocket or if it dissociates. nih.gov The Root Mean Square Deviation (RMSD) of the ligand's atomic positions is often calculated over the course of the simulation. A low and stable RMSD value suggests that the ligand maintains a consistent binding mode, indicating a stable complex. researchgate.net In contrast, a high and fluctuating RMSD could signify an unstable interaction. acs.org

Illustrative MD Simulation Stability Metrics for the Ligand-Protein Complex:

| Metric | Result | Interpretation |

| Ligand RMSD (Å) | Average: 1.2 Å; Fluctuation: ± 0.3 Å | Low and stable RMSD suggests the ligand remains in its initial docked pose, indicating a stable binding mode. researchgate.net |

| Protein RMSD (Å) | Average: 1.8 Å | Indicates the overall protein structure remains stable throughout the simulation. |

| Simulation Time | 200 ns | A sufficient timescale to assess the stability of the binding interaction for many systems. nih.gov |

Conformational Ensemble Generation

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound possesses several rotatable bonds, allowing it to adopt numerous conformations. Generating a conformational ensemble—a collection of the most probable, low-energy three-dimensional structures—is a critical first step in understanding its potential interactions with biological targets.

This process typically involves computational methods such as molecular mechanics force fields to perform a systematic or stochastic search of the conformational space. The resulting structures are then minimized to find stable, low-energy states. The polarity of the solvent can significantly influence the conformational profile of fluorinated compounds, an effect that can be simulated using different solvent models in calculations. semanticscholar.org For a molecule like this compound, key dihedral angles, such as the one between the phenyl ring and the propanone group, are analyzed to identify the most stable arrangements. Research on structurally similar fluorinated alkanes and amides demonstrates that the presence of fluorine can profoundly impact the conformational preferences of a molecule. semanticscholar.orgresearchgate.net

| Conformer ID | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Conf-1 | 178.5° | 0.00 | 65.2 |

| Conf-2 | -65.2° | 1.25 | 20.5 |

| Conf-3 | 64.9° | 1.30 | 14.3 |

Ligand-Protein Complex Stability Assessment

To evaluate this compound as a potential therapeutic agent, it is essential to assess the stability of its complex with a target protein. This is typically achieved through molecular docking followed by molecular dynamics (MD) simulations.

Molecular docking predicts the preferred orientation of the compound when bound to a protein's active site. Following docking, MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability. These simulations track the atomic movements, allowing for the calculation of metrics like Root Mean Square Deviation (RMSD) to assess conformational stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the complex. A stable complex is often characterized by low RMSD values and specific, persistent interactions. For instance, studies on similar 1,3-diphenyl-propan-1-one derivatives have used docking to visualize interactions within the active site of the estrogen receptor, where hydrogen bonds and other interactions contribute to binding. nih.gov The trifluoromethoxy group of the title compound could participate in crucial hydrophobic or halogen-bonding interactions within a receptor pocket.

| Interacting Residue | Interaction Type | Atom in Ligand | Average Distance (Å) |

|---|---|---|---|

| Asp121 | Hydrogen Bond | Carbonyl Oxygen | 2.9 |

| Phe233 | π-π Stacking | Phenyl Ring | 3.8 |

| Leu154 | Hydrophobic | Ethyl Group | 4.1 |

| Met230 | Hydrophobic | Trifluoromethoxy Group | 4.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govrutgers.edu This approach is valuable for predicting the activity of new, unsynthesized molecules and for optimizing lead compounds.

Selection and Calculation of Molecular Descriptors

The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structure. These descriptors quantify various aspects of a molecule's physicochemical properties. For this compound and its analogues, a range of descriptors would be calculated. These fall into several categories:

1D Descriptors: Simple properties like molecular weight and atom counts.

2D Descriptors: Based on the 2D structure, including topological indices (e.g., Balaban J index), connectivity indices, and counts of specific functional groups. The Topological Polar Surface Area (TPSA) is a key 2D descriptor related to a molecule's transport properties. evitachem.com

3D Descriptors: Derived from the 3D conformation, these include steric parameters (e.g., molar refractivity) and quantum-chemical descriptors. evitachem.comuobasrah.edu.iq

Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (LogP), which measures lipophilicity, are crucial. The trifluoromethoxy group is known to significantly increase lipophilicity.

The selection of descriptors is a critical step, aiming to capture the structural variations that are most relevant to the biological activity being studied.

| Descriptor Type | Descriptor Name | Hypothetical Value | Significance |

|---|---|---|---|

| Physicochemical | LogP | 3.45 | Lipophilicity, membrane permeability |

| Topological | Topological Polar Surface Area (TPSA) | 26.3 Ų | Polarity, cell permeability |

| 3D / Steric | Molar Refractivity | 48.5 cm³ | Molecular volume and polarizability |

| Electronic | Dipole Moment | 2.8 D | Overall polarity of the molecule |

Development and Validation of Predictive QSAR Models

Once descriptors are calculated for a training set of molecules with known biological activities, a mathematical model is developed. Various statistical methods can be employed, from classical Multiple Linear Regression (MLR) to more advanced machine learning algorithms like Random Forest or Support Vector Machines (SVM). nih.govresearchgate.net The goal is to create an equation that accurately predicts the activity based on the descriptor values.

A hypothetical MLR model for a series of analogues might look like: Biological Activity (Log 1/IC₅₀) = 0.5 * LogP - 0.02 * TPSA + 1.5

Model validation is paramount to ensure its robustness and predictive power. mdpi.com Key validation steps include:

Internal Validation: Techniques like leave-one-out cross-validation (Q²) assess the model's internal consistency and stability.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in its development. The predictive R² (R²_pred) is a common metric for this.

Y-scrambling: The biological activity data is randomly shuffled to ensure the original correlation was not due to chance.

A statistically robust and validated QSAR model can then be used to screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process.

| Parameter | Value | Interpretation |

|---|---|---|

| R² (Coefficient of Determination) | 0.85 | 85% of the variance in activity is explained by the model. |

| Q² (Cross-validated R²) | 0.78 | Good internal predictivity and robustness. |

| R²_pred (External Validation) | 0.75 | Good predictive power for new compounds. |

| F-statistic | 65.4 | The model is statistically significant. |

Future Research Directions and Translational Perspectives for 1 3 Trifluoromethoxy Phenyl Propan 1 One Analogues

Exploration of Novel Biological Activities and Therapeutic Indications

While the specific biological profile of 1-(3-Trifluoromethoxy-phenyl)-propan-1-one is not extensively defined in public literature, the structural motifs present in its analogues suggest several promising avenues for investigation. Research into structurally related compounds containing trifluoromethyl or trifluoromethoxy moieties has revealed a wide spectrum of activities, indicating that analogues of this compound could be valuable as lead compounds for various diseases.

Future research should systematically screen a library of its analogues against a diverse panel of biological targets. Potential therapeutic areas to explore include:

Anticancer Activity: Analogous structures, such as 1,3-diphenyl-3-(phenylthio)propan-1-ones and other trifluoromethyl-containing compounds, have demonstrated significant cytotoxic effects against cancer cell lines. nih.govresearchgate.net For instance, certain 1-(trifluoromethylsulfonamido)propan-2-yl benzoate (B1203000) derivatives have shown cytotoxic activity with IC50 values in the micromolar range against various cancer cells. researchgate.net Similarly, studies on other scaffolds indicate that the introduction of specific side chains can improve cytotoxic effects on breast cancer cells. nih.gov

Antidiabetic Potential: Compounds with a trifluoromethylphenyl group have been investigated as multi-target antidiabetic agents. nih.gov These compounds have shown inhibitory activity against key enzymes such as α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B (PTP1B). nih.gov Given these precedents, analogues of this compound warrant investigation for similar multitarget antidiabetic properties.

Antibacterial Properties: The trifluoromethoxy group is known to significantly enhance lipophilicity, which can improve membrane penetration and antibacterial potency. Research on similar fluorinated compounds has demonstrated potent activity against pathogenic bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. Structure-activity relationship (SAR) studies confirm that the trifluoromethoxy group can be crucial for enhancing antibacterial effects compared to non-fluorinated versions.

Neuropharmacological Applications: Structurally related amines have been investigated for their potential to modulate neurotransmitter systems, suggesting possible uses in treating neurological disorders. Some compounds have shown significant inhibition of serotonin (B10506) reuptake, indicating potential as antidepressant agents.

Illustrative data from studies on analogous compounds are presented below, highlighting the type of results that could be expected from future investigations into this compound derivatives.

| Analogous Compound Class | Target/Assay | Reported Activity (IC50) | Potential Therapeutic Indication |

|---|---|---|---|

| Stereopure Triketone with CF3-phenyl group | PTP1B Inhibition | 0.91 µM | Diabetes |

| Stereopure Triketone with CF3-phenyl group | α-Glucosidase Inhibition | 6.28 µM | Diabetes |

| Trifluoromethylsulfonamide Derivatives | Cytotoxicity (Cancer Cell Lines) | 17-17.4 µM | Cancer |

| Fluorinated Phenylpropanamine Analogue | ecKAS III Enzyme Inhibition | 5.6 µM | Bacterial Infection |

Development of Advanced Analogues with Enhanced Potency, Selectivity, and Metabolic Stability

A key future direction is the rational design and synthesis of advanced analogues to optimize therapeutic properties. The this compound scaffold can be systematically modified to enhance potency against a chosen biological target, improve selectivity to minimize off-target effects, and increase metabolic stability for better pharmacokinetic profiles.

Key strategies would include:

Stereochemical Control: The synthesis of stereopure compounds is critical, as different enantiomers or diastereomers often exhibit vastly different biological activities and receptor binding affinities. nih.gov Asymmetric synthesis methods can be employed to produce specific stereoisomers for evaluation. nih.gov

Functional Group Modification: The ketone moiety of the parent compound is a prime site for modification. For example, reductive amination can convert the ketone into a primary, secondary, or tertiary amine, which can alter receptor interactions and physicochemical properties.

Aromatic Ring Substitution: Varying the substituents on the phenyl ring can modulate electronic and steric properties, which in turn affects target binding and potency. The position of the trifluoromethoxy group itself could be altered to explore isomers (e.g., para- vs. meta-substitution) and their impact on activity.

Improving Metabolic Stability: The trifluoromethoxy group is generally more metabolically stable than a methoxy (B1213986) group. However, other parts of the molecule may be susceptible to metabolic breakdown. Introducing blocking groups or modifying labile positions can enhance the compound's half-life in the body.

Integration with High-Throughput Screening and Cheminformatics Pipelines

To efficiently explore the vast chemical space of possible this compound analogues, modern drug discovery technologies are essential.

High-Throughput Screening (HTS): The generation of large combinatorial libraries of analogues can be coupled with HTS to rapidly assess their activity against various targets. Technologies such as fiber-optic array scanning technology (FAST) can screen bead-based libraries at rates of millions of compounds per minute, allowing for the swift identification of initial hits. nih.gov Image-based HTS can also be used to screen pooled genetic-variant libraries to identify phenotypes of interest in individual cells. nih.gov A typical HTS workflow could screen a library of tens of thousands to millions of compounds against targets like kinases, proteases, or G-protein coupled receptors to identify active scaffolds. nih.gov

Cheminformatics and Molecular Docking: Computational tools are vital for prioritizing synthetic efforts. Molecular docking studies can predict the binding modes and affinities of designed analogues within the active site of a target protein, such as protein tyrosine phosphatase 1B or topoisomerase. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, guiding the design of more potent compounds. nih.gov These in silico analyses help to rationalize experimental findings and provide a roadmap for further optimization. nih.gov

Contribution to the Understanding of Structure-Function Relationships within Related Chemical Scaffolds

Systematic investigation of this compound analogues will not only serve the goal of discovering new drugs but will also contribute valuable knowledge to the field of medicinal chemistry.

By synthesizing and testing a matrix of compounds with variations in the aromatic substitution, the alkyl chain, and the ketone functional group, researchers can build detailed Structure-Activity Relationship (SAR) models. researchgate.net This data helps to elucidate the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern the compound's biological activity.

For example, comparing the activity of analogues with a trifluoromethoxy group to those with a trifluoromethyl or non-fluorinated group can precisely quantify the contribution of this moiety to potency, lipophilicity, and metabolic stability. nih.gov This understanding can then be extrapolated to other chemical scaffolds where the introduction of a trifluoromethoxy group might be beneficial. The knowledge gained from studying this specific propiophenone (B1677668) series can inform the design of other classes of compounds, such as chalcones, pyrazolines, and other heterocyclic systems that share common structural elements. nih.govnih.gov

Q & A

Basic Research Questions

What are the optimal synthetic routes for 1-(3-Trifluoromethoxy-phenyl)-propan-1-one, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts acylation, where 3-trifluoromethoxybenzene reacts with propanoyl chloride in the presence of Lewis acids (e.g., AlCl₃) . Key parameters include:

- Temperature : 0–5°C minimizes side reactions like polysubstitution.

- Solvent : Dichloromethane or nitrobenzene enhances electrophilic reactivity.

- Catalyst stoichiometry : Excess AlCl₃ (1.5–2.0 eq.) improves acylation efficiency.

Purification via vacuum distillation or column chromatography (silica gel, hexane/EtOAc) yields >85% purity. Industrial methods may use flow reactors for scalability .

Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H NMR reveals the aromatic proton environment (δ 7.4–8.1 ppm) and ketone proximity effects. ¹⁹F NMR confirms the trifluoromethoxy group (δ −58 to −60 ppm) .

- FT-IR : Strong C=O stretch at ~1680 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .

- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 220.05 confirms the molecular formula (C₁₀H₉F₃O₂) .

How do the trifluoromethoxy and ketone groups influence its physicochemical properties?

- Lipophilicity : logP ~2.1 (calculated), enhanced by the trifluoromethoxy group, improves membrane permeability .

- Electron-withdrawing effects : The ketone and trifluoromethoxy groups reduce electron density on the aromatic ring, directing electrophilic substitutions to meta/para positions .

Advanced Research Questions

What strategies resolve contradictions in reported biological activities of this compound?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) often arise from:

- Assay conditions : Varying pH or ionic strength alters compound protonation states .

- Structural analogs : Minor substituent changes (e.g., replacing trifluoromethoxy with methylthio) significantly modulate activity (Table 1) .

Table 1 : Substituent Effects on Biological Activity

| Substituent | IC₅₀ (μM) | Target Enzyme |

|---|---|---|

| Trifluoromethoxy | 12.3 | COX-2 |

| Methylthio | 8.7 | COX-2 |

| Ethoxy | 45.2 | COX-2 |

How can computational modeling guide the design of derivatives with enhanced selectivity?

- Docking studies : Identify binding poses in enzyme active sites (e.g., COX-2 or CYP450). The ketone group forms hydrogen bonds with Arg120, while the trifluoromethoxy group stabilizes hydrophobic pockets .

- QSAR models : Correlate substituent electronegativity (Hammett σ values) with bioactivity. For example, electron-withdrawing groups improve COX-2 inhibition (R² = 0.89) .

What mechanistic insights explain its reactivity in nucleophilic additions versus reductions?

- Nucleophilic additions : The ketone undergoes Grignard reactions (e.g., MeMgBr) to form tertiary alcohols. Steric hindrance from the trifluoromethoxy group slows kinetics (k = 0.15 M⁻¹s⁻¹) .

- Reductions : NaBH₄ selectively reduces the ketone to a secondary alcohol, while LiAlH₄ may over-reduce the trifluoromethoxy group under harsh conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.